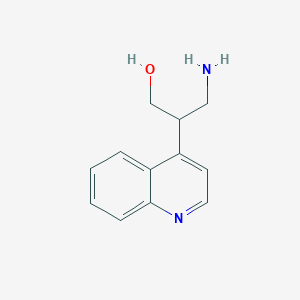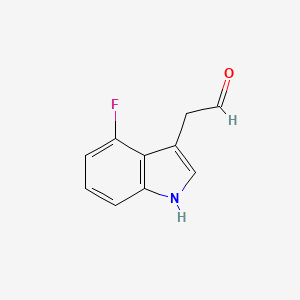![molecular formula C21H21NO B13615096 (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a piperidin-4-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one typically involves the condensation of 4-methylbenzaldehyde with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product. The reaction can be represented as follows:
Piperidin-4-one+2×4-methylbenzaldehyde→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 4-methylbenzoic acid or related ketones.
Reduction: Formation of 4-methylbenzyl alcohol or related amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structure can be modified to create analogs that may serve as inhibitors or activators of specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of (3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Thiophene derivatives
- Benzothiazole compounds
Uniqueness
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is unique due to its dual aromatic substitution and the presence of a piperidin-4-one core. This combination of structural features provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C21H21NO |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C21H21NO/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18/h3-12,22H,13-14H2,1-2H3/b19-11+,20-12+ |
Clé InChI |
PKCYYPHSCUSQDK-AYKLPDECSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CNC2 |
SMILES canonique |
CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)

![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
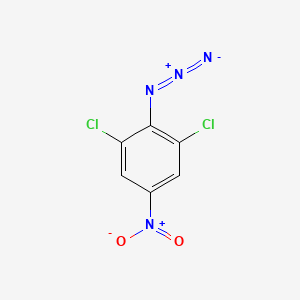

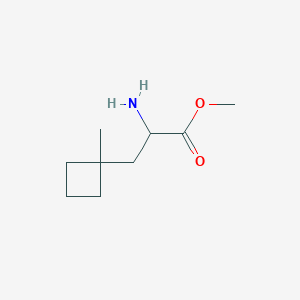
![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)


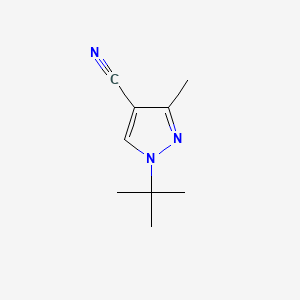
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
